SANPAH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-3-nitrophenyl]imino-iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,17H,1-4,7-9H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTXNFWSIRMUQX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N6O6+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Reactivity and Photochemistry of Sanpah
Mechanisms of NHS-Ester Acylation with Primary Amines
The NHS ester group of SANPAH is highly reactive towards primary amines under specific conditions, forming a stable amide bond papyrusbio.comthermofisher.com. This reaction is a cornerstone of bioconjugation strategies, particularly for modifying proteins and peptides which contain abundant primary amines at lysine (B10760008) residues and the N-terminus papyrusbio.comlumiprobe.com.
The mechanism involves a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester papyrusbio.comglenresearch.comcreative-proteomics.com. This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of N-hydroxysuccinimide (NHS) and the formation of a stable amide linkage papyrusbio.comglenresearch.com.
Reaction Kinetics and pH Dependency of NHS-Ester Hydrolysis
The reaction between NHS esters and primary amines is highly dependent on pH papyrusbio.comthermofisher.comlumiprobe.com. The nucleophilicity of the primary amine is significantly influenced by its protonation state; deprotonated amines are much more reactive papyrusbio.com. Optimal pH ranges for this reaction are typically between 7.2 and 9 papyrusbio.comthermofisher.com.
A competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile instead of the amine papyrusbio.comthermofisher.com. This hydrolysis also forms a carboxylic acid, which is unreactive towards amines, thus reducing the efficiency of conjugation papyrusbio.com. The rate of hydrolysis increases with increasing pH thermofisher.comnih.govjyi.org. At lower pH values, the amine is more protonated and less nucleophilic, slowing the desired reaction papyrusbio.com. Conversely, at higher pH values, while the amine is more reactive, the rate of hydrolysis of the NHS ester also increases significantly thermofisher.comlumiprobe.comnih.gov.
Studies on NHS ester hydrolysis have shown a marked pH dependency. For instance, the half-life of hydrolysis for NHS-ester compounds is reported to be 4 to 5 hours at pH 7.0 and 0°C, decreasing to just 10 minutes at pH 8.6 and 4°C thermofisher.comthermofisher.com. This highlights the critical need to control pH to favor aminolysis over hydrolysis during conjugation reactions lumiprobe.comnih.gov.
| pH | Temperature (°C) | NHS Ester Hydrolysis Half-life | Citation |
| 7.0 | 0 | 4-5 hours | thermofisher.comthermofisher.com |
| 8.6 | 4 | 10 minutes | thermofisher.comthermofisher.com |
| 7.4 | Not specified | >120 minutes | nih.gov |
| 9.0 | Not specified | <9 minutes | nih.gov |
Note: Data compiled from cited sources. Specific experimental conditions may vary.
Specificity in Amide Bond Formation
NHS esters are considered highly selective for primary aliphatic amines papyrusbio.comglenresearch.com. While other nucleophiles like hydroxyl and sulfhydryl groups can react with NHS esters, the resulting ester and thioester linkages are generally less stable and are prone to hydrolysis or displacement by amines glenresearch.comacs.org. This inherent selectivity makes NHS esters valuable reagents for targeting primary amines in complex biological mixtures, such as proteins papyrusbio.comlumiprobe.com. The stable amide bond formed is chemically equivalent to the peptide bonds found in natural proteins .
Photoreactivity of the Nitrophenyl Azide (B81097) Moiety
The nitrophenyl azide group in this compound is a photoactivatable functional group thermofisher.comsigmaaldrich.comcephamls.com. Upon irradiation with UV light, the azide undergoes photolysis, generating a highly reactive nitrene species thermofisher.comthermofisher.comwikipedia.org. This photoreactivity allows for light-controlled crosslinking or labeling, which is particularly useful in biological experiments where temporal control is desired thermofisher.com.
UV-Induced Nitrene Formation and Subsequent Reactions
Exposure of the nitrophenyl azide to UV light causes the expulsion of nitrogen gas (N₂) and the formation of a nitrene thermofisher.comthermofisher.comwikipedia.org. Nitrenes are highly reactive intermediates with an electron-deficient nitrogen atom wikipedia.orgaakash.ac.in.
The nitrene generated from aryl azides, including nitrophenyl azides, can undergo several subsequent reactions thermofisher.comthermofisher.com:
Insertion reactions: The nitrene can insert into C-H and N-H bonds thermofisher.comthermofisher.com.
Addition reactions: It can add to double bonds thermofisher.comthermofisher.comaakash.ac.in.
Ring expansion: Aryl nitrenes can undergo ring expansion to form reactive intermediates such as azirines and ketenimines thermofisher.comthermofisher.comnih.govnih.govacs.org. These intermediates are highly susceptible to nucleophilic attack nih.gov.
In the presence of primary amines, the reaction pathway involving ring expansion followed by reaction with the amine is often dominant thermofisher.comthermofisher.com.
Ring Expansion Pathways and Nucleophilic Reactivity of Activated this compound
Aryl nitrenes commonly undergo ring expansion to form cyclic ketenimines, often via transient azirine intermediates nih.govnih.govacs.org. These ring-expanded species are electrophilic and readily react with nucleophiles, such as primary amines thermofisher.comthermofisher.comnih.gov. The reaction with primary amines leads to the formation of a stable covalent bond, effectively crosslinking the activated this compound to the target molecule thermofisher.comthermofisher.com.
While direct insertion into C-H or N-H bonds can occur, the presence of a strong nucleophile like a primary amine typically directs the reaction towards the ring expansion pathway and subsequent nucleophilic attack thermofisher.comthermofisher.com.
Considerations for Optimal Photoactivation Wavelengths (320-350 nm)
Nitrophenyl azides are typically photoactivated by UV light in the range of 300 to 460 nm thermofisher.com. For this compound and similar nitrophenyl azides, the optimal photoactivation wavelength range is often cited as 320-350 nm sigmaaldrich.comcephamls.comsoltecventures.com. This specific range is advantageous because it is generally less damaging to biological molecules (proteins, nucleic acids) compared to shorter UV wavelengths (e.g., 254 nm) required for activating simple phenyl azides sigmaaldrich.comthermofisher.comsoltecventures.com. Using wavelengths in the 320-350 nm range allows for efficient nitrene generation while minimizing potential photodamage to the biological system being studied sigmaaldrich.comsoltecventures.com. Experiments are typically performed in subdued light or with light protection until photoactivation is intended thermofisher.com.
Cross-linking Efficacy and Reaction Control with this compound
This compound and Sulfo-SANPAH are widely employed as crosslinkers to create stable covalent linkages between molecules or between molecules and surfaces. The heterobifunctional nature of this compound allows for a two-step cross-linking process, offering a degree of control over the reaction. thermofisher.com Typically, the NHS ester end is reacted first with a molecule containing primary amines in the dark to prevent premature photoactivation of the azide group. thermofisher.com After removal of excess or hydrolyzed crosslinker, the modified molecule can then be exposed to UV light to activate the nitrophenyl azide, enabling it to cross-link to a second molecule or a desired surface that may contain nucleophiles or C-H bonds. thermofisher.com
The efficacy of cross-linking with this compound can be influenced by several factors:
Surface Composition: The presence and accessibility of reactive groups (such as primary amines or C-H bonds) on the target surface or molecule significantly impact the efficiency of the photoactivated nitrene reaction. For instance, the incorporation efficiency using sulfo-SANPAH on polyacrylamide hydrogels can be low due to a lack of sufficient nucleophiles. nih.gov
UV Irradiation Conditions: The wavelength and intensity of UV light, as well as the exposure time, are critical for efficient photoactivation of the nitrophenyl azide. nih.govthermofisher.com However, using very short wavelengths (e.g., 260 nm) might lead to denaturation of sensitive biomolecules like proteins. researchgate.net
Oxygen Levels: For certain photochemical cross-linking reactions involving azides, the presence of oxygen can play a role, and in some contexts, insufficient oxygen supply can limit the efficiency of the photochemical reaction. mdpi.com
Hydrolysis of NHS Ester: As mentioned earlier, hydrolysis of the NHS ester in aqueous solutions competes with the amine reaction, reducing the amount of crosslinker available for conjugation. thermofisher.com Preparing solutions immediately before use and controlling the pH are important for minimizing hydrolysis. thermofisher.com
Steric Hindrance: The size of the photoactive group and the spacer arm length (18.2 Å for Sulfo-SANPAH) can influence the accessibility of reaction sites and potentially cause steric hindrance, affecting cross-linking efficiency, particularly in densely packed environments. gbiosciences.comglpbio.comcovachem.comchemicalbook.comresearchgate.net
Controlling the cross-linking reaction can be achieved by manipulating the reaction conditions. Sequential coupling, where the NHS ester reaction is performed first in the dark, followed by photoactivation, is a common strategy. thermofisher.com The concentration of this compound, the reaction time for both the NHS ester conjugation and the photoactivation step, and the buffer conditions can all be adjusted to optimize the degree and specificity of cross-linking for a particular application. thermofisher.comkorambiotech.com
Summary of Key Properties and Reaction Conditions
| Property | Value / Description | Source(s) |
| Reactive Groups | NHS ester, Photoactivatable Nitrophenyl Azide | nih.govsigmaaldrich.comgbiosciences.comthermofisher.com |
| NHS Ester Reaction | Primary Amines, pH 7-9, forms Amide bond | nih.govsigmaaldrich.comthermofisher.com |
| Photoactivation | UV light (typically 320-350 nm, can be lower) | sigmaaldrich.comglpbio.comchemicalbook.comresearchgate.net |
| Photoactivated Reactivity | Insertion into C-H, N-H bonds; reaction with Nucleophiles (e.g., primary amines) | nih.govsigmaaldrich.comthermofisher.com |
| Spacer Arm Length | 18.2 Å (Sulfo-SANPAH) | gbiosciences.comglpbio.comcovachem.comchemicalbook.com |
| Solubility | Water-soluble (Sulfo-SANPAH), soluble in organic solvents (DMSO, DMF) | gbiosciences.comglpbio.comthermofisher.comcovachem.comchemicalbook.com |
Methodological Frameworks Employing Sanpah in Protein and Cell Biology Research
Strategies for Protein Cross-linking and Conjugation via SANPAH
Cross-linking and conjugation are fundamental techniques used to create covalent linkages between molecules. This compound facilitates these processes, particularly involving proteins, through its dual-functionality.
This compound and Sulfo-SANPAH are heterobifunctional crosslinkers, meaning they possess two different reactive groups targeting distinct functionalities on biomolecules wikipedia.orgnih.govcaymanchem.comzhanggroup.orgsigmaaldrich.com. One end contains an NHS ester, which reacts efficiently with primary amino groups, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins, under slightly alkaline conditions (pH 7-9) to form stable amide bonds wikipedia.orgcaymanchem.comzhanggroup.org. The other end features a nitrophenyl azide (B81097) group, which is photoactivatable wikipedia.orgnih.govcaymanchem.comzhanggroup.org. Upon irradiation with ultraviolet (UV) light, typically in the range of 300-460 nm (with optimal activation often cited between 320-350 nm), the nitrophenyl azide is converted into a highly reactive nitrene intermediate caymanchem.comzhanggroup.org. This nitrene can then undergo insertion reactions into C-H and N-H bonds, addition to double bonds, or ring expansion followed by reaction with nucleophiles, including primary amines caymanchem.comzhanggroup.org. This non-specific reactivity upon photoactivation allows the crosslinker to react with a wide range of chemical groups in close proximity.
The presence of both a chemically reactive group (NHS ester) and a photoactivatable group (nitrophenyl azide) allows for controlled, two-step conjugation protocols caymanchem.comuni-goettingen.de. In the first step, the NHS ester is reacted with primary amines on one molecule (e.g., a protein) in the dark to prevent premature activation of the azide group caymanchem.comuni-goettingen.de. This step results in the formation of a stable amide linkage between the crosslinker and the first molecule. After this reaction is complete, excess, unreacted crosslinker is typically removed through purification methods such as gel filtration or dialysis caymanchem.comuni-goettingen.de. In the second step, the modified molecule is then exposed to UV light in the presence of a second molecule or surface caymanchem.comuni-goettingen.de. The photoactivated nitrene group on the crosslinker then reacts covalently with nearby residues on the second molecule or the surface, creating a crosslink caymanchem.comuni-goettingen.de. This sequential approach provides better control over the conjugation process compared to using homobifunctional crosslinkers, which can lead to unwanted self-conjugation or polymerization. While photoactivatable phenyl azide crosslinkers like this compound are sometimes noted for lower conjugation efficiencies in protein-protein coupling compared to other chemistries, they are effective for attaching ligands to activated supports.
General Principles of this compound-Mediated Protein Conjugation
Application of this compound in Photoaffinity Labeling for Receptor Identification
Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites on proteins, particularly receptors. This method involves using a photoactivatable analog of a ligand that binds specifically to the target protein. Upon photoactivation, the reactive group on the ligand analog forms a covalent bond with residues in or near the binding site, thereby "labeling" the protein. This compound can be used in conjunction with a ligand or a probe attached to a ligand to facilitate this covalent attachment upon photoactivation.
This compound has been successfully employed in photoaffinity cross-linking studies to identify the binding subunits of adenosine (B11128) receptors. For instance, the A2 adenosine receptor binding subunit was identified using radioiodinated PAPA-APEC ([125I]PAPA-APEC), an analog of an A2 receptor agonist, in conjunction with this compound as the cross-linking agent. After covalent incorporation of the radiolabeled probe facilitated by this compound and UV irradiation, a single specifically labeled protein with an apparent molecular mass of 45 kDa was observed using SDS-PAGE and autoradiography. The specificity of this labeling was confirmed by the fact that it could be blocked by known agonists and antagonists of the A2 receptor with the expected pharmacological potencies. Furthermore, the labeling was decreased in the presence of guanosine (B1672433) 5'-[β,γ-imido]triphosphate, consistent with the behavior of a G protein-coupled receptor. Similar studies using a different photoaffinity probe (PAPAXAC) and this compound identified the A1 adenosine receptor binding subunit as a distinct 38 kDa peptide.
Beyond receptor identification, this compound contributes to the broader study of specific protein-ligand interactions by enabling the covalent capture of binding events upon photoactivation. While photoaffinity labeling itself utilizes a photoactivatable ligand, this compound can act as a bridge, crosslinking a ligand (or a molecule bound to a ligand) to its interacting protein partner when exposed to UV light. This covalent linkage stabilizes transient or weak interactions, allowing for subsequent isolation and identification of the interacting proteins or peptides. For example, this compound has been used in conjunction with a radioiodinated derivative of the dopamine (B1211576) receptor ligand SCH 23390 (SCH 38548) to identify a peptide of approximately 72 kDa associated with the D1 dopamine receptor. In cell biology, Sulfo-SANPAH is used to immobilize extracellular matrix (ECM) proteins like fibronectin or collagen onto surfaces such as polyacrylamide hydrogels nih.govuni-goettingen.de. This functionalization creates substrates that mimic the cellular microenvironment, allowing researchers to study cell-matrix interactions and their influence on cellular behavior, which fundamentally involves specific protein-ligand interactions between cell surface receptors (e.g., integrins) and the immobilized ECM proteins nih.gov.
Probing Adenosine Receptor Binding Subunits with this compound
Integration of this compound into Biochemical Assays
This compound and Sulfo-SANPAH are integrated into various biochemical assays to facilitate covalent coupling and immobilization, enabling the study of biological molecules and their interactions. Their ability to form stable linkages makes them suitable for applications requiring immobilized proteins or the formation of stable protein conjugates.
Sulfo-SANPAH, being water-soluble, is particularly useful for applications involving biological systems in aqueous environments, such as cell surface labeling or modifying hydrogels for cell culture nih.govcaymanchem.com. It is used as a cross-linking agent in biochemical assays, including studies of protein-protein interactions and cell surface labeling. In Western blot experiments, Sulfo-SANPAH can be used to enhance results. A significant application is the functionalization of polyacrylamide (PAA) gels, which serve as tunable substrates for cell culture studies nih.govuni-goettingen.de. Sulfo-SANPAH is used to covalently attach ECM proteins like fibronectin or collagen to the surface of these gels nih.govuni-goettingen.de. This is typically achieved by reacting the NHS ester of Sulfo-SANPAH with the ECM protein's primary amines, followed by photoactivation of the azide to crosslink the protein to the gel surface. This allows for the creation of controlled environments to study cell adhesion, migration, and mechanotransduction nih.gov. While the efficiency of conjugation to unmodified polyacrylamide via the azide can be limited due to a lack of nucleophiles, introducing primary amine groups to the gel can enhance Sulfo-SANPAH incorporation and subsequent protein conjugation efficiency.
Table 1: Key Properties of this compound and Sulfo-SANPAH
| Property | This compound | Sulfo-SANPAH |
| CAS Number | 64309-05-3 | 102568-43-4 nih.govuni-goettingen.de |
| Molecular Formula | C₁₆H₁₈N₆O₆ | C₁₆H₁₇N₆NaO₉S wikipedia.orgzhanggroup.orgsigmaaldrich.comuni-goettingen.de |
| Molecular Weight | 390.356 | 492.40 wikipedia.orgnih.govzhanggroup.orgsigmaaldrich.comuni-goettingen.de |
| Reactive Groups | NHS ester, Nitrophenyl azide wikipedia.orgnih.govcaymanchem.comzhanggroup.org | NHS ester, Nitrophenyl azide wikipedia.orgnih.govcaymanchem.comzhanggroup.org |
| Reactivity (NHS) | Primary amines (pH 7-9) wikipedia.orgcaymanchem.comzhanggroup.org | Primary amines (pH 7-9) wikipedia.orgcaymanchem.comzhanggroup.org |
| Reactivity (Azide) | Photoactivated (UV light) wikipedia.orgnih.govcaymanchem.comzhanggroup.org | Photoactivated (UV light) wikipedia.orgnih.govcaymanchem.comzhanggroup.org |
| Water Solubility | Limited (soluble in ethyl acetate) | High nih.govcaymanchem.com |
| Spacer Arm Length | Not specified in sources | 18.2 Å nih.govuni-goettingen.de |
Table 2: Examples of this compound/Sulfo-SANPAH Applications
| Application | Target/Molecule(s) Involved | Key Finding/Outcome | Source(s) |
| Photoaffinity Labeling | A2 Adenosine Receptor Binding Subunit | Identified as a 45 kDa protein using [125I]PAPA-APEC and this compound crosslinking. | |
| Photoaffinity Labeling | A1 Adenosine Receptor Binding Subunit | Identified as a 38 kDa peptide using PAPAXAC and this compound crosslinking. | |
| Photoaffinity Crosslinking | D1 Dopamine Receptor Binding Subunit | Identified a ~72 kDa peptide using radioiodinated SCH 38548 and this compound. | |
| Surface Functionalization | Polyacrylamide Gels + ECM Proteins | Covalent attachment of fibronectin, collagen, laminin (B1169045), etc., for cell culture. | nih.govuni-goettingen.de |
| Biochemical Assays | Protein-Protein Interaction Studies | Used as a cross-linking agent. | |
| Biochemical Assays | Cell Surface Labeling | Used as a cross-linking agent. | nih.govcaymanchem.com |
| Western Blot Experiments | Various Proteins | Used to enhance experiments. |
Studies on Calmodulin Binding to Ryanodine (B192298) Receptors Using this compound
This compound has been a valuable tool in investigating the interaction between calmodulin (CaM) and ryanodine receptors (RyRs), particularly the cardiac isoform RyR2. nih.govportlandpress.comresearchgate.netjci.orgresearchgate.netoup.com CaM is a ubiquitous calcium-binding protein that modulates the function of RyRs, which are crucial calcium release channels found in muscle cells. nih.govportlandpress.comwikipedia.orgnih.govnih.gov The interaction between CaM and RyR2 is critical for regulating calcium homeostasis and preventing aberrant calcium release, which is implicated in conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure. nih.govportlandpress.comjci.orgoup.com
Researchers have utilized this compound as a photoreactive crosslinker to study the binding of CaM to RyR2. nih.govresearchgate.netjci.orgresearchgate.net By creating a CaM-SANPAH conjugate, they can incubate this conjugate with sarcoplasmic reticulum (SR) vesicles containing RyR2 in the dark. nih.govresearchgate.netjci.orgresearchgate.net Subsequent exposure to UV light activates the nitrophenylazide group of this compound, causing it to covalently crosslink to interacting proteins, such as RyR2, that are in close proximity to the bound CaM. sigmaaldrich.comnih.govresearchgate.netjci.org
Following the crosslinking reaction, Western blotting is employed to detect the RyR2-bound CaM using an anti-CaM antibody. nih.govresearchgate.netjci.orgresearchgate.net This method allows researchers to assess the binding affinity of CaM to RyR2 under different conditions, such as varying CaM concentrations or in the presence of modulators or mutations. researchgate.netjci.orgresearchgate.net
Studies using the CaM-SANPAH crosslinking method have provided insights into the nature of the CaM-RyR2 interaction. For instance, research has shown that the binding affinity of CaM to RyR2 can be decreased in pathological conditions like heart failure and in mouse models carrying CPVT-associated RyR2 mutations. portlandpress.comresearchgate.netjci.orgresearchgate.net
One study investigated the binding of CaM to RyR2 in normal and failing canine hearts using the CaM-SANPAH crosslinking technique. nih.gov The study involved mixing CaM-SANPAH conjugate with SR protein and then photolysing with UV light. nih.gov The RyR2-bound CaM was subsequently detected by immunoblotting with an anti-CaM antibody. nih.gov This approach allowed for the quantification of CaM binding to RyR2. Another study utilized CaM-SANPAH crosslinking to evaluate the binding affinity of CaM-binding peptides (CaMBPs) to RyR2, identifying a single amino acid substitution (V3599K) that significantly enhanced the binding affinity of a CaMBP to CaM. jci.orgjci.org
Applications of Sanpah in Extracellular Matrix Engineering and Mechanobiology
Functionalization of Polyacrylamide Hydrogels for Cell Culture Substrates with SANPAH
Polyacrylamide (PA) hydrogels are widely used as tunable substrates for studying cell-ECM mechanical interactions due to their controllable stiffness and optical transparency. frontiersin.orgnih.govnih.govbiorxiv.org However, PA gels are inherently bioinert and require functionalization with adhesive ligands to support cell attachment and growth. biorxiv.orgbiorxiv.org Sulfo-SANPAH is a common choice for this purpose, effectively serving as a protein crosslinker to tether ECM proteins to the gel surface. frontiersin.orgchemicalbook.com The functionalization process typically involves applying a sulfo-SANPAH solution to the hydrogel surface and activating the nitrophenyl azide (B81097) group through exposure to UV light (320-350 nm). nih.govbiorxiv.orgbiorxiv.orgacs.orgnih.gov This photoactivation facilitates the formation of covalent bonds with the gel. biorxiv.org Subsequently, excess sulfo-SANPAH is removed through washing before the immobilization of ECM proteins. nih.govbiorxiv.org While effective, the binding of ECM proteins via sulfo-SANPAH can sometimes be unstable, potentially leading to inconsistencies in the observed effects of gel stiffness on cellular responses. frontiersin.orgresearchgate.net This instability may be attributed to non-specific binding to the PA gel during UV irradiation. researchgate.net Another consideration is the potential requirement for high concentrations of ECM protein during the conjugation step to achieve a moderate amount of surface-available ligand. nih.gov The reactivity of sulfo-SANPAH can also be affected by storage conditions and preparation time. nih.gov
Covalent Immobilization of Extracellular Matrix Proteins (e.g., Fibronectin, Collagen) via this compound
A primary application of sulfo-SANPAH in this context is the covalent immobilization of ECM proteins such as fibronectin and collagen onto the surface of polyacrylamide hydrogels. frontiersin.orgnih.govbiorxiv.orgchemicalbook.comacs.orgresearchgate.netnih.govmdpi.comharvard.edunih.govnih.govecmjournal.org The NHS ester moiety of sulfo-SANPAH readily reacts with primary amine groups present in the proteins, forming stable amide linkages. sigmaaldrich.comsigmaaldrich.com Following the initial attachment to the gel surface via photoactivation, these proteins become tethered, providing binding sites for cells. Studies have successfully demonstrated the immobilization of both fibronectin and collagen I on PA gels using sulfo-SANPAH. nih.govbiorxiv.orgchemicalbook.comacs.orgmdpi.comharvard.edu Immunostaining techniques have been employed to confirm the presence and assess the distribution of these immobilized proteins on the gel surface. mdpi.com Research indicates that the quantity of immobilized fibronectin can be higher compared to other ECM proteins like collagen type I or IV when using this method. mdpi.com The density of protein tethering on the substrate can be modulated by adjusting the concentration of sulfo-SANPAH used during the functionalization process. nih.gov It is worth noting that sulfo-SANPAH conjugates proteins primarily through lysine (B10760008) side chains, which differs from strategies targeting N-terminal amines and can influence the functional presentation of the immobilized protein, such as affecting collagen fiber formation. nih.gov
Influence on Cell Adhesion and Spreading Studies Using this compound-Modified Substrates
The functionalization of polyacrylamide hydrogels with ECM proteins using sulfo-SANPAH creates substrates that support cell adhesion and are widely used in cell culture studies. frontiersin.orgnih.govnih.govbiorxiv.orgbiorxiv.orgchemicalbook.comacs.orgharvard.edunih.govrwth-aachen.deunits.itnih.gov Numerous studies have investigated cell adhesion and spreading on sulfo-SANPAH-modified gels coated with proteins like fibronectin and collagen, utilizing various cell types including epithelial cells (MCF7, MCF10A, MDCK), endothelial cells (HUVECS), osteoblasts (HOBS), fibroblasts, human mesenchymal stem cells (hMSCs), and bone marrow stromal cells (BMSCs). frontiersin.orgnih.govacs.orgresearchgate.netharvard.edunih.govecmjournal.orgrwth-aachen.deunits.itnih.govnih.gov These studies have shown that cell adhesion can be comparable on gels functionalized with sulfo-SANPAH or alternative linkers like NHS-acrylamide ester. frontiersin.org Cell spreading on these substrates is influenced by both the type of ECM coating and the underlying substrate stiffness. frontiersin.orgresearchgate.netharvard.edunih.govrwth-aachen.denih.govnih.gov Generally, cells tend to exhibit greater spreading on more rigid substrates. researchgate.net The biological activity of the conjugated fibronectin and collagen has been confirmed by their ability to stimulate cell adhesion. It has also been observed that, particularly under high serum conditions, cell adhesion can be influenced by the adsorption of serum proteins in addition to the covalently coupled proteins. units.it The sulfo-SANPAH functionalization method also allows for experimental setups to study cell spreading dynamics, for instance, by removing a physical constraint like a masking membrane from a pre-coated gel surface. harvard.edu
Investigation of Cell-Extracellular Matrix Mechanical Interactions Utilizing this compound
Sulfo-SANPAH functionalized polyacrylamide gels serve as a crucial platform for investigating the intricate mechanical interactions between cells and their extracellular matrix. frontiersin.orgnih.govnih.govbiorxiv.orgchemicalbook.com These systems enable researchers to systematically explore how substrate stiffness and the presentation of adhesive ligands collectively influence cellular behavior and function. nih.gov The ability to precisely control the mechanical properties (stiffness) of PA gels by varying the acrylamide (B121943) and bis-acrylamide concentrations, coupled with controlled protein functionalization using sulfo-SANPAH, is fundamental to these mechanobiology studies. nih.govnih.govbiorxiv.orgacs.orgnih.govnih.govnih.gov
Substrate Stiffness Modulation and Cellular Responses on this compound-Functionalized Gels
The stiffness of polyacrylamide gels, a key parameter in mechanobiology studies, is modulated by adjusting the ratio of acrylamide to bis-acrylamide monomers during polymerization. acs.orgnih.gov Sulfo-SANPAH functionalized gels prepared with varying stiffness have been extensively used to investigate a range of cellular responses. frontiersin.orgacs.orgnih.govresearchgate.netnih.govrwth-aachen.denih.govnih.gov These responses include cell adhesion, proliferation, morphology, spreading, and the generation of traction forces. frontiersin.orgresearchgate.netnih.govrwth-aachen.denih.govnih.gov Studies have shown that cell proliferation rates can increase with increasing gel stiffness. frontiersin.org Furthermore, cell morphology can undergo significant changes in response to stiffness, such as transitioning from a more circular shape on soft gels to a more spread morphology on stiffer substrates. frontiersin.org Interestingly, cell area and circularity can be comparable on gels functionalized with sulfo-SANPAH or other linking agents when the stiffness is similar. frontiersin.org Cells possess the inherent ability to sense and respond to the rigidity of their underlying substrate. researchgate.net Traction force microscopy, often performed on sulfo-SANPAH functionalized gels, allows for the quantification of forces exerted by cells on the substrate. researchgate.net Research indicates that on stiffer substrates, the traction stress exerted by cells may reach a plateau, while substrate deformation decreases with increasing rigidity. researchgate.net The localization of key mechanotransduction proteins, such as YAP, is also affected by substrate stiffness on sulfo-SANPAH functionalized gels, with YAP typically localizing to the nucleus on stiff substrates and remaining in the cytoplasm on soft ones. rwth-aachen.denih.gov The versatility of sulfo-SANPAH functionalized PA gels can be extended by combining them with other materials to study the combined effects of stiffness and other mechanical properties, such as viscoelasticity, on cellular behavior. nih.gov
Here is a summary of observed cellular responses to substrate stiffness on this compound-functionalized gels:
| Cellular Response | Trend with Increasing Stiffness | Source |
| Cell Adhesion | Unaffected or slightly enhanced (depending on cell type/protein) | frontiersin.org |
| Cell Proliferation | Increased | frontiersin.org |
| Cell Morphology | Changes (e.g., circular to spreading) | frontiersin.org |
| Cell Spreading | Increased | researchgate.netharvard.edunih.govrwth-aachen.denih.govnih.gov |
| Traction Stress | Can plateau on stiff substrates | researchgate.net |
| Substrate Deformation | Decreased on stiff substrates | researchgate.net |
| YAP Nuclear Localization | Increased | rwth-aachen.denih.gov |
Scaffold Functionalization in Three-Dimensional Cell Culture and Tissue Engineering with this compound
While the predominant application of sulfo-SANPAH in the provided literature is the functionalization of 2D polyacrylamide hydrogels for cell culture nih.govnih.govbiorxiv.org, its utility extends to the modification of scaffolds for three-dimensional (3D) cell culture and tissue engineering applications. ecmjournal.org In 3D culture, cells are embedded within or cultured on the surface of porous scaffolds that aim to better replicate the in vivo cellular environment compared to traditional 2D surfaces. umich.edufrontiersin.org Sulfo-SANPAH has been successfully employed to covalently couple ECM-mimetic ligands, including fragments and peptides derived from fibronectin and collagen, to the matrix of 3D hydrogels, such as agarose (B213101) gels. ecmjournal.org This functionalization allows for the creation of 3D environments with defined biochemical cues, enabling researchers to study the influence of these ligands on cell behavior, survival, and differentiation within a 3D context. ecmjournal.org For example, studies have shown that ECM-mimetic ligands coupled to agarose gels using sulfo-SANPAH retained their biological activity and promoted density-dependent spreading of bone marrow stromal cells (BMSCs) in a 3D culture setting. ecmjournal.org This highlights the potential of sulfo-SANPAH as a tool for tailoring the biochemical properties of 3D scaffolds to guide cellular responses in tissue engineering applications. ecmjournal.org While the literature emphasizes 2D applications, this demonstrates the adaptability of this compound-mediated functionalization to more complex 3D culture systems.
Compound Information
Surface Modification of Porous Polymeric Scaffolds (e.g., polyHIPE, Chitosan) using this compound
Sulfo-SANPAH is effectively utilized for the surface functionalization of porous polymeric scaffolds, such as those derived from High Internal Phase Emulsions (polyHIPEs), to enhance their biological properties researchgate.netmdpi.comresearchgate.net. This functionalization allows for the subsequent immobilization of biomolecules, improving cell interaction with the scaffold material researchgate.netmdpi.com.
For polyHIPE materials, Sulfo-SANPAH is applied to the surface, and UV irradiation activates the nitrophenyl azide group, leading to covalent attachment to the polymer backbone researchgate.netnih.gov. The activated NHS ester is then available to react with primary amines on biomolecules, such as extracellular matrix proteins researchgate.net. This approach is described as facile, efficient, versatile, and benign compared to other surface functionalization methods for polyHIPEs researchgate.net. Fibronectin-conjugated polyHIPE scaffolds, modified using Sulfo-SANPAH, have demonstrated improved adhesion and function of primary human endometrial stromal cells researchgate.netresearchgate.net. Studies have shown a significant increase in cell infiltration and surface cell numbers on Sulfo-SANPAH/fibronectin modified scaffolds compared to fibronectin-only scaffolds, indicating that the sulfonate groups may also promote cell attachment mdpi.com. This method allows for the enhancement of cell interaction properties without negatively impacting the physical characteristics, such as porosity and morphology, of the polyHIPE scaffold mdpi.com.
While the search results mention chitosan (B1678972) as a component in porous PCL-based composites researchgate.net and discuss the evaluation of fibroblast attachment on RGD-immobilized chitosan using Sulfo-SANPAH sigmaaldrich.com, detailed research findings specifically on the surface modification of porous chitosan scaffolds directly using this compound/Sulfo-SANPAH via the photoactivation mechanism were less prominent in the provided snippets compared to polyHIPE and polyacrylamide. However, the principle of using Sulfo-SANPAH's amine reactivity could be applicable to chitosan, which contains primary amine groups. One study investigated the use of Sulfo-SANPAH to enhance fibroblast attachment on chitosan substrates sigmaaldrich.com.
Engineering Bioactive Surfaces for Cellular Regulation via this compound Conjugation
Sulfo-SANPAH is a common heterobifunctional crosslinker used to engineer bioactive surfaces by covalently conjugating biomolecules, particularly ECM proteins and peptides, onto various substrates to regulate cellular behavior sigmaaldrich.comfrontiersin.orgberkeley.edumdpi.comnih.govmdpi.com. This strategy is crucial in creating controlled microenvironments for cell culture and mechanobiology studies nih.govfrontiersin.orgnih.govunipd.itru.nl.
Polyacrylamide (PAA) hydrogels are frequently functionalized with Sulfo-SANPAH to enable the attachment of cell-adhesive ligands, as bare PAA surfaces typically repel proteins and block non-specific cell adhesion nih.govunipd.it. The Sulfo-SANPAH inserts into the PAA backbone upon UV photolysis, and its NHS ester then acylates amine groups on proteins, forming covalent bonds nih.govnih.gov. This method allows for the covalent immobilization of ECM proteins like fibronectin, collagen I, and laminin (B1169045) onto the hydrogel surface berkeley.edumdpi.comru.nlrsc.org.
Studies have shown that the density of covalent grafting sites of collagen molecules to the hydrogel matrix, controlled by the Sulfo-SANPAH concentration during activation, can profoundly alter cell behavior, such as spreading and differentiation of epidermal stem cells ru.nl. For instance, lower Sulfo-SANPAH concentrations resulted in epidermal stem cells that did not spread and initiated terminal differentiation, while higher concentrations led to spreading and an undifferentiated state ru.nl.
Sulfo-SANPAH has also been used to conjugate ECM-mimetic ligands, such as RGD peptides, a recombinant fibronectin fragment, and a collagen mimetic peptide, to agarose gels ecmjournal.org. These functionalized gels retained their biological functionality and promoted density-dependent bone marrow stromal cell spreading ecmjournal.org. The interactions with these ligands influenced the differentiation of the cells, highlighting the ability of Sulfo-SANPAH-mediated conjugation to create surfaces that regulate cell fate ecmjournal.org.
The covalent binding achieved with Sulfo-SANPAH offers advantages like strong and stable linkage of biomolecules to the surface mdpi.commdpi.com. This controlled immobilization of ECM proteins on substrates with defined mechanical properties, such as tunable stiffness polyacrylamide gels, is fundamental for analyzing the mechanobiology of cellular processes like adhesion, spreading, migration, and differentiation sigmaaldrich.comnih.govfrontiersin.orgnih.govunipd.itru.nl. While widely used, some research indicates that Sulfo-SANPAH binding with proteins can be unstable, leading to inconsistent effects of gel stiffness on cellular responses in some cases frontiersin.org.
Sulfo-SANPAH has also been employed to crosslink proteins in basement membrane extract to photoresist micropallet arrays, improving adhesion for various cell types including fibroblasts, breast epithelial, pancreatic epithelial, and myeloma cells nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 3035550 |
| Sulfo-SANPAH | 329768797 |
Interactive Data Tables
Based on the provided search results, specific quantitative data points suitable for interactive tables are limited but include:
Table 1: Effect of Sulfo-SANPAH Concentration on Epidermal Stem Cell Behavior on 20 kPa PAAm Gels
| Sulfo-SANPAH Concentration (mg/ml) | Cell Spreading | Terminal Differentiation | Source |
| 0.02 (Low) | Did not spread | Initiated | ru.nl |
| 0.1 (High) | Spread | Remained undifferentiated | ru.nl |
Table 2: Conjugation Efficiency of ECM-Mimetic Ligands to Agarose Gels using Sulfo-SANPAH
| Ligand | Input Concentration | Conjugation Efficiency (%) | Final Density | Source |
| FnIII7-10 (Fibronectin fragment) | 8 µM (400 µg/mL) | ~30 | ~2.4 µM | ecmjournal.org |
| GFOGER (Collagen mimetic peptide) | 37 µM (200 µg/mL) | ~20 | ~7.4 µM | ecmjournal.org |
| Laminin-1 (for reference) | Not specified | Slightly lower than above | Not specified | ecmjournal.org |
Table 3: Cell Increase on Sulfo-SANPAH/Fibronectin Modified PolyHIPE Scaffolds
| Scaffold Type | Cell Increase on Surface (Day 5) | Source |
| Sulfo-SANPAH/Fibronectin Scaffold | 122% | mdpi.com |
| Fibronectin Scaffold (Comparison) | Baseline | mdpi.com |
Advanced Topics and Comparative Methodologies in Sanpah Utilizing Systems
Challenges and Limitations Associated with SANPAH Utilization
The application of this compound, particularly Sulfo-SANPAH in aqueous environments, is associated with specific challenges related to protein binding stability, conjugation efficiency with certain polymer systems, and the selectivity of its photoreactivity.
Issues with Protein Binding Stability in Certain Contexts using this compound
A significant limitation of Sulfo-SANPAH is the instability of its binding with proteins in certain applications, such as the functionalization of polyacrylamide (PA) gels for cell culture studies frontiersin.orgresearchgate.net. While Sulfo-SANPAH is used to crosslink extracellular matrix (ECM) proteins to PA gels, the resulting protein binding can be unstable, potentially leading to inconsistent experimental outcomes, particularly concerning the effects of gel stiffness on cellular responses frontiersin.orgresearchgate.net. This instability is thought to be partly due to the non-specific binding of sulfo-SANPAH to the PA gel backbone upon UV irradiation researchgate.net. The NHS-ester moiety of Sulfo-SANPAH is also susceptible to hydrolysis, which can reduce its reactivity and contribute to unstable binding, especially in dilute protein or peptide solutions proteochem.comthermofisher.com.
Efficiency of Conjugation onto Specific Polymer Systems with this compound
The efficiency of conjugating molecules onto specific polymer systems using this compound can be limited. For instance, in the context of polyacrylamide hydrogels, the incorporation efficiency of Sulfo-SANPAH can be low due to the limited presence of nucleophiles within the unmodified polyacrylamide structure nih.gov. While Sulfo-SANPAH contains a phenyl azide (B81097) group that can be photo-activated to react with the polymer substrate, this reaction can be non-specific and less efficient in the absence of sufficient reactive groups on the polymer backbone nih.govconicet.gov.ar. Introducing primary amine groups onto polyacrylamide hydrogels, for example, has been shown to enhance the incorporation efficiency of Sulfo-SANPAH by providing more nucleophilic sites for reaction with the activated phenyl azide group nih.gov.
Considerations of Photoreactivity Selectivity of this compound
The photoreactivity of the nitrophenyl azide group in this compound and Sulfo-SANPAH, typically activated by UV light in the range of 300-460 nm, presents considerations regarding selectivity thermofisher.comsigmaaldrich.cominterchim.fr. Upon UV irradiation, the nitrophenyl azide forms a highly reactive nitrene intermediate. This nitrene can undergo various reactions, including insertion into C-H and N-H bonds or ring expansion to react with nucleophiles sigmaaldrich.com. While this reactivity allows for covalent attachment to various surfaces, it is generally considered non-specific, reacting with almost any type of bond conicet.gov.ar. This lack of specificity can lead to uncontrolled immobilization sites on both the material and the biomolecule being conjugated, potentially resulting in non-functional immobilization of ligands and reduced reproducibility in experiments conicet.gov.ar. Furthermore, the UV activation wavelength of Sulfo-SANPAH (below 320 nm, potentially as low as 260 nm) can be problematic as it may cause denaturation of proteins researchgate.net.
Development of Alternative Crosslinkers and Surface Functionalization Approaches to this compound
Given the limitations of this compound, alternative crosslinkers and surface functionalization approaches have been developed to achieve more stable and efficient conjugation, particularly in the context of creating functionalized polymer substrates for cell culture and other applications.
Comparison with N-hydroxysuccinimide-acrylamide (NHS-AA) Ester as an Alternative to Sulfo-SANPAH
N-hydroxysuccinimide-acrylamide (NHS-AA) ester has emerged as an alternative to Sulfo-SANPAH for functionalizing polyacrylamide gels frontiersin.orgbiorxiv.org. Unlike Sulfo-SANPAH, which is applied after gel polymerization and requires UV activation for attachment to the gel, NHS-AA ester can be mixed with acrylamide (B121943) and bis-acrylamide monomers before polymerization, incorporating the reactive NHS ester directly into the gel structure frontiersin.org. This allows for direct covalent binding of ECM proteins to the PA gel, offering improved stability compared to the indirect binding achieved with Sulfo-SANPAH frontiersin.org. Studies have shown that PA gels prepared with NHS-AA ester can achieve uniform ECM protein coating and exhibit stiffness similar to that of Sulfo-SANPAH gels frontiersin.org. Cell behavior on NHS-AA ester gels has also been reported to be similar to that on Sulfo-SANPAH gels frontiersin.org.
A key advantage of the NHS-AA ester method is the enhanced stability of the protein coating due to the covalent nature of the bonds formed directly with the polymer network frontiersin.org. This contrasts with the less stable binding observed with Sulfo-SANPAH frontiersin.org. Additionally, NHS-AA ester is often described as a more economical alternative to Sulfo-SANPAH, which can be costly and have low solubility frontiersin.orgresearchgate.net. However, a consideration with NHS-AA ester is its rapid hydrolysis, requiring ECM proteins to be coated immediately after gel polymerization, whereas Sulfo-SANPAH gels can be stored for a short period before conjugation frontiersin.org.
Table 1: Comparison of Sulfo-SANPAH and NHS-AA Ester for PA Gel Functionalization
| Feature | Sulfo-SANPAH | NHS-AA Ester |
| Application Method | Applied after polymerization, UV activation | Mixed before polymerization |
| Protein Binding Stability | Can be unstable frontiersin.orgresearchgate.net | More stable covalent binding frontiersin.org |
| Conjugation Efficiency | Can be low on unmodified PA gels nih.gov | Direct incorporation into polymer network frontiersin.org |
| Cost | High frontiersin.orgresearchgate.net | More economical frontiersin.org |
| Hydrolysis Rate | NHS ester susceptible to hydrolysis proteochem.comthermofisher.com | Rapid hydrolysis, requires immediate use frontiersin.org |
| Storage of Gels | Can be stored for a few days before use frontiersin.org | Requires immediate protein coating after prep frontiersin.org |
Comparative Analysis with N-acryloyl-6-aminocaproic acid (ACA)
N-acryloyl-6-aminocaproic acid (ACA) represents another alternative approach for functionalizing polymer substrates, particularly polyacrylamide gels, to improve protein immobilization stability compared to Sulfo-SANPAH researchgate.netnih.gov. ACA can be copolymerized with acrylamide monomers, introducing carboxyl groups into the polymer network researchgate.net. These carboxyl groups can then be activated (e.g., using EDC/NHS chemistry) to form stable covalent bonds with the amine groups of proteins researchgate.net.
Research has indicated that ACA allows for more stable immobilization of proteins, such as collagen, onto polyacrylamide substrates compared to the conventional Sulfo-SANPAH method researchgate.netnih.gov. This enhanced stability with ACA can lead to differences in cellular responses, such as traction stress and substrate deformation, when compared to gels functionalized with Sulfo-SANPAH researchgate.netnih.gov. Cells have been observed to remove ECM proteins less readily from surfaces coated using ACA compared to those coated with Sulfo-SANPAH researchgate.netnih.gov.
While ACA offers improved binding stability, it, along with other alternatives like N-succinimidyl ester of acrylamidohexanoic acid (N6), has not been as widely adopted as Sulfo-SANPAH, partly because they may require longer reaction times or are not as readily commercially available frontiersin.orgresearchgate.net.
Table 2: Comparative Aspects of Sulfo-SANPAH and ACA for Protein Immobilization on PA Gels
| Feature | Sulfo-SANPAH | N-acryloyl-6-aminocaproic acid (ACA) |
| Immobilization Mechanism | Indirect binding via photoactivation and NHS ester reaction frontiersin.org | Covalent binding via activated carboxyl groups researchgate.net |
| Protein Binding Stability | Can be unstable frontiersin.orgresearchgate.net | More stable covalent binding researchgate.netnih.gov |
| Cell Interaction | Cells may remove bound proteins researchgate.netnih.gov | More stable protein layer, less removal by cells researchgate.netnih.gov |
| Reaction Time | Relatively standard protocol biorxiv.org | May require longer reaction times frontiersin.orgresearchgate.net |
| Commercial Availability | Widely used and available frontiersin.orgresearchgate.net | Less widely accepted/available compared to Sulfo-SANPAH frontiersin.orgresearchgate.net |
Evaluation Against 2-Pyridinecarboxyaldehyde and PAM-MS Gels as Alternatives to this compound
While this compound and Sulfo-SANPAH are common choices for functionalizing materials, particularly polyacrylamide (PAM) gels, alternative chemistries have been explored to address some of their limitations, such as cost, solubility, and stability frontiersin.orgresearchgate.netfrontiersin.org. Among these alternatives, PAM-MS gels (poly(acrylamide) gels modified with methylsulfone-containing monomers, also referred to as MS-acrylamide or MS-containing PAAm hydrogels) and N-hydroxysuccinimide-acrylamide (NHS-AA) ester have shown promise.
Research indicates that PAM-MS gels offer advantages in terms of ligand immobilization efficiency and chemo-selectivity compared to sulfo-SANPAH gels. When both substrates were incubated with bioligands at equal concentrations, PAM-MS gels demonstrated a three-fold higher immobilized ligand density nih.gov. Furthermore, PAM-MS gels exhibited higher chemo-selectivity, reacting specifically with thiol-containing ligands, whereas sulfo-SANPAH reacted with both amino and thiol groups nih.gov. 2-Pyridinecarboxyaldehyde has also been investigated as an alternative, used to replace the NHS ester to potentially improve stability and enhance protein conjugation efficiency to polyacrylamide hydrogels nih.gov.
Impact of Alternative Chemistries on Ligand Density and Biofunctionality versus this compound
The choice of crosslinking chemistry significantly impacts both the density of immobilized ligands and the resulting biofunctionality of the modified material. Studies comparing sulfo-SANPAH with PAM-MS gels highlight notable differences.
| Substrate Type | Ligand Immobilization Efficiency (Relative to Sulfo-SANPAH) | Chemo-selectivity | Impact on Cell Spreading (RGD peptide) |
| Sulfo-SANPAH gels | 1x (Baseline) | Reacts with amino and thiol | Lower cell spreading area |
| PAM-MS gels | 3x higher | Reacts primarily with thiol | Significantly larger cell spreading area nih.govresearchgate.net |
Data derived from studies comparing PAM-MS gels and sulfo-SANPAH gels functionalized with RGD peptide showed that the cell spreading area on PAM-MS gels was significantly larger, indicating more effective and chemo-specific ligand immobilization nih.govresearchgate.net.
NHS-AA ester has also been evaluated as an alternative, particularly for preparing PA gels for studying cell-extracellular matrix interactions frontiersin.orgresearchgate.netfrontiersin.org. Gels prepared using NHS-AA ester demonstrated uniform ECM protein coating efficacy and stiffness comparable to those prepared with sulfo-SANPAH frontiersin.orgresearchgate.netfrontiersin.org. Importantly, the biological behavior of cells, such as MCF7 and MCF10A, was observed to be similar on both NHS-AA ester and sulfo-SANPAH functionalized gels frontiersin.orgresearchgate.netfrontiersin.org. This suggests that NHS-AA ester can serve as a more economical and stable alternative while maintaining comparable biofunctionality in certain applications frontiersin.orgresearchgate.netfrontiersin.org.
Optimization of Reaction Conditions and Reagent Handling for this compound
Effective utilization of this compound and Sulfo-SANPAH requires careful consideration of reaction conditions and proper reagent handling due to their specific chemical properties. Sulfo-SANPAH, being a heterobifunctional crosslinker, undergoes a two-step reaction process involving the NHS ester and the photoactivatable azide thermofisher.comthermofisher.com.
The initial reaction with primary amines via the NHS ester is typically carried out in the dark to prevent premature activation of the azide group thermofisher.com. Following the amine reaction and removal of excess crosslinker, the photoactivation step is performed by exposure to UV light, commonly within the 300-460 nm or 320-350 nm range proteochem.commedkoo.com. The efficiency of photoactivation can be influenced by the wattage of the UV lamp and the distance from the sample thermofisher.comproteochem.com.
Buffer Selection and pH Effects on this compound Reactivity
Buffer selection and pH are critical parameters influencing the efficiency and specificity of the NHS ester reaction of this compound and Sulfo-SANPAH. The reaction with primary amines is most effective in non-amine-containing buffers with a pH between 7 and 9 thermofisher.comthermofisher.com. Suitable buffers include sodium phosphate, HEPES, carbonate/bicarbonate, and borate (B1201080) thermofisher.com.
Conversely, buffers containing primary amines, such as Tris and glycine, should be avoided as they compete with the intended target molecules for reaction with the NHS ester thermofisher.comthermofisher.com. Similarly, sulfhydryl-containing compounds can interfere by potentially reducing the azido (B1232118) group thermofisher.com.
A significant competing reaction for the NHS ester is hydrolysis, which increases with increasing pH thermofisher.comthermofisher.com. The rate of hydrolysis is substantially faster at higher pH values. For instance, the half-life of NHS ester hydrolysis is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to just 10 minutes at pH 8.6 and 4°C thermofisher.com. Hydrolysis is also more prevalent in dilute solutions of proteins or peptides thermofisher.com.
Light Protection and Storage Considerations for this compound
This compound and Sulfo-SANPAH are sensitive to both light and moisture, necessitating specific handling and storage protocols to maintain their reactivity and stability thermofisher.comthermofisher.comproteochem.commedkoo.comcovachem.comthermofisher.combiorxiv.org. These reagents should be stored in tightly closed containers, protected from direct sunlight and moisture thermofisher.comcovachem.com.
Recommended storage temperatures typically range from +2 to +8 °C or -20 °C, with -20 °C often recommended for long-term storage thermofisher.commedkoo.comcovachem.comthermofisher.com. To prevent moisture condensation, it is advisable to allow the vial to equilibrate to ambient temperature before opening thermofisher.comproteochem.com.
Due to the susceptibility of the NHS ester to hydrolysis, stock solutions prepared in aqueous buffers are not stable and should be prepared immediately before use thermofisher.comproteochem.com. While aqueous stock solutions are not recommended for storage, stock solutions in anhydrous DMSO can be stored at -20 °C, protected from light biorxiv.orgmedchemexpress.com. However, repeated freeze-thaw cycles of these stock solutions should be avoided biorxiv.orgmedchemexpress.com. Working quickly with this compound after reconstitution is also recommended to maximize reactivity nih.gov.
Future Directions in Sanpah Mediated Chemical Biology Research
Emerging Applications of SANPAH in Targeted Molecular Probes
The application of this compound in the development of targeted molecular probes represents a significant area of future growth. By conjugating the NHS ester of this compound to a targeting molecule (e.g., an antibody, peptide, or small molecule ligand) that specifically binds to a protein or cellular component of interest, the photoactivatable azide (B81097) can be directed to a specific location. Upon UV irradiation, the activated nitrene can then covalently crosslink to molecules in close proximity to the targeting site. This approach is particularly valuable for identifying and studying protein-protein interactions, receptor-ligand binding sites, and the molecular targets of small molecules within complex biological environments. escholarship.orgnih.gov
Future directions include the design of more sophisticated probes incorporating this compound. This could involve integrating the this compound crosslinking capability with other functionalities, such as fluorescent tags for visualization or "click chemistry" handles for subsequent conjugation reactions nih.govnih.gov. Such multi-functional probes would allow for targeted labeling followed by facile isolation, identification, and analysis of the interacting partners. For instance, a probe could combine a targeting ligand, a this compound moiety for crosslinking, and an alkyne handle for subsequent click chemistry with an azide-functionalized reporter molecule or affinity tag. This strategy has been explored with diazirine-containing bi-functional photo-affinity probes for target identification nih.gov.
Another emerging area is the use of this compound-mediated crosslinking in the development of activatable probes. These probes remain inactive until they reach their target site, where a specific stimulus (e.g., enzymatic cleavage, pH change, or light) triggers the activation of the this compound moiety, leading to localized crosslinking. This enhances specificity and reduces off-target effects. rsc.org
Integration of this compound with Advanced Imaging and Sensing Techniques
The integration of this compound-mediated crosslinking with advanced imaging and sensing techniques holds immense potential for visualizing and monitoring molecular interactions in real-time within living cells or tissues. By conjugating this compound to fluorescent probes or biosensors, researchers can covalently link these reporters to their targets upon photoactivation. This covalent attachment provides stable labeling, allowing for long-term imaging studies and reducing issues associated with probe dissociation.
Future research will likely focus on developing this compound-based probes compatible with super-resolution microscopy techniques, enabling the visualization of molecular interactions with nanoscale precision. Furthermore, integrating this compound crosslinking with Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) based biosensors could allow for the detection of conformational changes or interactions between labeled molecules upon photoactivation.
The water solubility of sulfo-SANPAH makes it particularly useful for cell surface labeling, which can be coupled with imaging techniques to study receptor clustering, membrane protein dynamics, and cell-cell interactions. thermofisher.com
Novel Strategies for Enhancing this compound Crosslinking Efficiency and Specificity
While this compound is a valuable tool, enhancing its crosslinking efficiency and specificity remains an active area of research. The non-specific nature of the nitrene insertion can lead to labeling of off-target molecules, particularly in complex biological samples mdpi.com. Future strategies aim to address this limitation through several approaches:
Rational Probe Design: Designing targeting molecules that bring the this compound moiety into very close proximity to the intended target can increase the likelihood of specific crosslinking.
Optimization of Photoactivation Conditions: Exploring different UV wavelengths, irradiation times, and light sources could help optimize the balance between efficient activation and minimizing non-specific reactions.
Development of Analogues with Improved Photoreactivity: Synthesizing this compound analogues with modified photoactivatable groups (e.g., diazirines or benzophenones) that exhibit different reactivity profiles or require different activation wavelengths might offer improved specificity or efficiency escholarship.orgnih.govresearchgate.net. Diazirines, for instance, form carbenes upon UV irradiation, which have different insertion preferences compared to nitrenes formed from azides researchgate.net.
Integration with Bioorthogonal Chemistry: Combining this compound-mediated crosslinking with bioorthogonal reactions could provide a two-step labeling strategy. For example, initial photoaffinity labeling with a this compound-modified probe containing a bioorthogonal handle (like an alkyne or azide) could be followed by a highly specific bioorthogonal reaction (like click chemistry) to attach a reporter or affinity tag nih.govnih.gov. This sequential approach can enhance specificity by spatially restricting the initial photoactivation and then utilizing the high specificity of the bioorthogonal reaction.
Research has shown that introducing primary amine groups on surfaces can enhance the conjugation efficiency of sulfo-SANPAH, suggesting that optimizing the local chemical environment can improve labeling outcomes nih.gov.
Potential of this compound in High-Throughput Screening Methodologies
The ability of this compound to covalently capture molecular interactions makes it a promising tool for the development of high-throughput screening (HTS) methodologies. This compound-based assays could be designed to screen large libraries of compounds for their ability to bind to a specific protein target or disrupt a particular molecular interaction.
One potential application is in target deconvolution studies, where the molecular targets of bioactive compounds identified in phenotypic screens are unknown mdpi.com. By using this compound-conjugated versions of the active compounds as probes, researchers can covalently label the interacting proteins upon photoactivation, followed by identification using techniques like mass spectrometry. This could significantly accelerate the process of identifying drug targets. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
